molecular formula C9H19NO5S B12534191 N-(3-Sulfopropyl)-D-leucine CAS No. 819864-24-9

N-(3-Sulfopropyl)-D-leucine

Cat. No.: B12534191
CAS No.: 819864-24-9
M. Wt: 253.32 g/mol
InChI Key: YIFBQPNFWQWVHU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Sulfopropyl)-D-leucine: is a chemical compound that features a leucine amino acid derivative with a sulfopropyl group attached to its nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-D-leucine typically involves the reaction of D-leucine with 1,3-propane sultone. This reaction is carried out under controlled conditions to ensure the efficient formation of the sulfopropyl group on the nitrogen atom of the leucine molecule. The reaction is usually performed in an aqueous solution at a neutral pH to optimize the efficiency of the N-sulfopropylation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-D-leucine can undergo various chemical reactions, including:

    Oxidation: The sulfopropyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The sulfopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

N-(3-Sulfopropyl)-D-leucine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-D-leucine involves its interaction with specific molecular targets and pathways. The sulfopropyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through its ability to modify the structure and function of these molecular targets .

Comparison with Similar Compounds

  • N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
  • N-(3-Sulfopropyl)chitosan salt
  • N-(3-Sulfopropyl)-N-methacryloyloxyethyl-N,N-dimethylbetaine

Uniqueness: N-(3-Sulfopropyl)-D-leucine is unique due to its specific structural features, including the presence of both a leucine amino acid and a sulfopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

819864-24-9

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

(2R)-4-methyl-2-(3-sulfopropylamino)pentanoic acid

InChI

InChI=1S/C9H19NO5S/c1-7(2)6-8(9(11)12)10-4-3-5-16(13,14)15/h7-8,10H,3-6H2,1-2H3,(H,11,12)(H,13,14,15)/t8-/m1/s1

InChI Key

YIFBQPNFWQWVHU-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.